Cyclobutane-1,1-dicarbonitrile chemical structure and properties
Cyclobutane-1,1-dicarbonitrile chemical structure and properties
An In-Depth Technical Guide to Cyclobutane-1,1-dicarbonitrile: Synthesis, Structural Dynamics, and Pharmaceutical Applications
Executive Summary
Cyclobutane-1,1-dicarbonitrile (CAS: 110220-15-0) is a highly strained, bifunctional cyclic compound that serves as a critical intermediate in advanced organic synthesis and drug development[1][2]. Characterized by its geminal dicarbonitrile groups attached to a four-membered carbon ring, this molecule presents unique conformational dynamics and reactivity profiles. This whitepaper provides an authoritative analysis of its physicochemical properties, structural behavior, and validated synthetic protocols, with a specific focus on its role as a precursor in the development of platinum(II)-based antineoplastic agents[3].
Structural and Conformational Properties
The chemical behavior of cyclobutane-1,1-dicarbonitrile is dictated by the interplay between the steric strain of the cyclobutane ring and the strong electron-withdrawing nature of the geminal cyano groups.
Conformational Dynamics
Gas electron-diffraction and ab initio studies reveal that 1,1-dicyanocyclobutane exists primarily in a puckered conformation in its ground state[4].
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Causality of Puckering: The planar conformation of cyclobutane suffers from severe torsional strain (Pitzer strain) due to the eclipsing of adjacent C-H bonds. To alleviate this, the ring puckers, adopting a dihedral angle that balances angular strain (Baeyer strain) with torsional relief[5].
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Substituent Effects: The bulky, highly polar gem-dicarbonitrile groups at the C1 position heavily influence the puckering amplitude. The electrostatic repulsion between the cyano groups and the adjacent equatorial hydrogens locks the molecule into a rigid conformational minimum, which directly impacts its stereoselectivity in downstream cycloadditions and radical trapping reactions[6].
Physicochemical Data Summary
To facilitate experimental design, the core quantitative data for cyclobutane-1,1-dicarbonitrile is summarized below.
Table 1: Physicochemical and Identification Properties
| Parameter | Value |
| IUPAC Name | Cyclobutane-1,1-dicarbonitrile |
| CAS Registry Number | 110220-15-0[7] |
| Molecular Formula | C₆H₆N₂[8] |
| Molecular Weight | 106.13 g/mol |
| Boiling Point | 41–44 °C at 0.4 mmHg[3] |
| Physical State (at 25 °C) | Semi-solid / low-melting crystalline mass[3] |
Validated Synthetic Methodology: The Double Alkylation Protocol
The primary industrial and laboratory-scale route to cyclobutane-1,1-dicarbonitrile is the dialkylation of malononitrile with 1,3-dibromopropane[3]. This reaction proceeds via a sequential inter- and intramolecular S_N2 mechanism.
Causality in Experimental Design
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Solvent Choice (Acetonitrile): A polar aprotic solvent is required to maintain the nucleophilicity of the malononitrile carbanion while preventing solvolysis of the alkyl bromide.
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Base Selection (Potassium Carbonate): K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11) but weak enough to avoid promoting unwanted side reactions, such as the base-catalyzed polymerization of the resulting nitrile[3].
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Thermal Activation: The first S_N2 substitution is relatively fast at room temperature. However, the second, intramolecular S_N2 substitution requires extended reflux. Closing a four-membered ring is kinetically unfavorable due to the high activation energy required to overcome the resulting ring strain.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; the purity of the intermediate can be confirmed directly via its specific vacuum distillation boiling point.
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Reagent Assembly: Suspend 27.6 g of anhydrous potassium carbonate (K₂CO₃) in 400 mL of dry acetonitrile. Add 6.6 g of malononitrile and 20.0 g of 1,3-dibromopropane[3].
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Cyclization: Heat the mixture to reflux on a steam bath (or oil bath at ~85 °C) under an inert atmosphere for 20 hours[3].
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Filtration: Filter the mixture while hot to remove the precipitated potassium bromide (KBr) and excess K₂CO₃.
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Workup: Concentrate the filtrate to dryness under reduced pressure. Dissolve the resulting crude oil in methylene chloride (CH₂Cl₂) and extract three times with deionized water to remove residual water-soluble impurities and unreacted malononitrile[3].
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield a dark yellow oil[3].
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Purification (Self-Validation Step): Subject the oil to vacuum distillation. Collect the fraction boiling at exactly 41–44 °C at 0.4 mmHg. The product will solidify into a semi-solid upon cooling, yielding approximately 6.0 g of pure cyclobutane-1,1-dicarbonitrile[3].
Pharmaceutical Applications: Platinum(II) Anti-Cancer Agents
The most critical application of cyclobutane-1,1-dicarbonitrile in drug development is its use as a precursor for 1,1-cyclobutanedimethanamine , a bidentate ligand used to synthesize next-generation platinum(II) antineoplastic complexes[9].
Mechanistic Rationale in Oncology
First-generation platinum drugs (like Cisplatin) suffer from severe nephrotoxicity and the rapid development of tumor resistance. By incorporating the bulky, lipophilic cyclobutane ring via the 1,1-cyclobutanedimethanamine ligand, researchers alter the steric bulk around the Pt(II) center. This modification changes the kinetics of DNA cross-linking and reduces the complex's susceptibility to deactivation by intracellular thiols (like glutathione), thereby improving the therapeutic index against resistant cell lines, such as lymphocytic leukemia P388[3][9].
Protocol: Reduction to 1,1-Cyclobutanedimethanamine
Nitriles are notoriously difficult to reduce without causing ring-opening in strained systems. Borane-THF (BH₃·THF) is utilized because the Lewis acidic boron strongly coordinates to the nitrile nitrogen, activating the carbon for hydride transfer without disrupting the cyclobutane ring[9].
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Reduction: Dissolve 10.6 g of cyclobutane-1,1-dicarbonitrile in 150 mL of dry THF. Cool in an ice bath. Rapidly, but dropwise, add 300 mL of 1N Borane in THF[9].
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Maturation: Remove the ice bath and stir at room temperature overnight[9].
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Quenching: Carefully add 125 mL of ethanol dropwise to quench excess borane (Caution: H₂ gas evolution). Stir for 12 hours[9].
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Isolation: Concentrate the filtrate to dryness. Dissolve the residue in 100 mL of water, basify with 6N NaOH, and extract with methylene chloride[9].
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Salt Formation: Treat the dried organic extract with 6N HCl in isopropanol to precipitate 1,1-cyclobutanedimethanamine dihydrochloride (mp 240–245 °C)[3].
This diamine is subsequently reacted with potassium tetrachloroplatinate (K₂PtCl₄) in the presence of sodium acetate to yield the active Pt(II) anti-cancer complex[3].
Workflow from dialkylation synthesis to platinum(II) anti-cancer complex generation.
Advanced Applications: Photocatalytic Radical Chemistry
Beyond classical coordination chemistry, cyclobutane-1,1-dicarbonitrile has emerged as a valuable substrate in modern photoredox catalysis. The highly electron-deficient nature of the dicarbonitrile moiety makes it an excellent radical acceptor.
Recent methodologies utilizing visible-light photocatalysis (e.g., using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) have demonstrated the ability to generate nonstabilized aryl radicals from diaryl boryl radicals[10]. In these Minisci-type reactions, cyclobutane-1,1-dicarbonitrile acts as a reactant to facilitate complex C–C and C–B bond formations[10][11]. The strain of the cyclobutane ring can also be exploited in radical-mediated ring-opening cascades to synthesize complex acyclic nitriles.
Conformational states and photocatalytic radical activation pathways.
References
- Speer, R. J., et al. "Platinum complexes of aliphatic tricarboxylic acids". US Patent 4665210A / EP0185225B1.
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Xia, H.-M., et al. "Formation of C–B, C–C, and C–X Bonds from Nonstabilized Aryl Radicals Generated from Diaryl Boryl Radicals". Journal of the American Chemical Society, ACS Publications. URL:[Link]
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Siam, K. S., et al. "A Combined Ab initio and Gas Electron-Diffraction Study of the Molecular-Structure of 1,1-Dicyanocyclobutane". Journal of Molecular Structure, 1988. URL: [Link]
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